molecular formula C11H12N2O3 B011107 Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate CAS No. 104296-35-7

Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B011107
CAS No.: 104296-35-7
M. Wt: 220.22 g/mol
InChI Key: QEOVLTVAGMDVLQ-UHFFFAOYSA-N
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Description

Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate (CAS 104296-35-7) is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at the 1-position, a furan-2-yl moiety at the 5-position, and an ethyl ester at the 3-position . The ethyl ester group enhances solubility in organic solvents, making the compound suitable for synthetic applications . Its molecular weight is 220.22 g/mol, with a melting point of 63–64°C . Commercial availability varies, with purity levels ranging from 95% to 97% and prices up to €232.00 per gram .

Properties

IUPAC Name

ethyl 5-(furan-2-yl)-1-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-3-15-11(14)8-7-9(13(2)12-8)10-5-4-6-16-10/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOVLTVAGMDVLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C2=CC=CO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428775
Record name Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104296-35-7
Record name Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Design and Mechanism

A plausible MCR pathway involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde , pyruvic acid , and a furan-2-yl-containing amine in acetic acid. The reaction proceeds via imine formation between pyruvic acid and the amine, followed by cyclization with the aldehyde to construct the pyrazole core. Substituting the aromatic amine with a furan derivative (e.g., furfurylamine) could introduce the furan moiety at position 5.

Key Steps :

  • Imine Formation : Pyruvic acid reacts with furfurylamine to generate an arylidene pyruvic acid intermediate.

  • Cyclization : The intermediate undergoes [3+2] cycloaddition with 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, forming the pyrazole ring.

  • Esterification : In situ esterification with ethanol yields the target ethyl carboxylate.

Optimization Insights :

  • Solvent : Acetic acid facilitates proton transfer and stabilizes intermediates.

  • Temperature : Reactions conducted at 80–100°C achieve completion within 6–8 hours.

  • Yield : Analogous pyrazolo furanones report yields of 70–85%, suggesting comparable efficiency for the target compound.

Cyclocondensation Methods

StepReagents/ConditionsYield
1. Pyrazole formationDiethyl butynedioate, methylhydrazine, −10°C → 100°C76%
2. CouplingFuran-2-boronic acid, Pd(PPh3)4, DMF/H2O, 80°C~65%*

*Estimated based on analogous cross-coupling reactions.

Post-Functionalization Strategies

Post-synthetic modification of pre-formed pyrazoles enables precise functionalization. This approach is ideal for introducing sensitive groups like furans.

Halogenation Followed by Cross-Coupling

  • Bromination : Treat ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate with POBr3 to install bromine at position 5.

  • Suzuki Coupling : React with furan-2-boronic acid under palladium catalysis.

Advantages :

  • Modularity : Permits late-stage diversification.

  • Scalability : Bromination yields >90% in acetonitrile.

Challenges :

  • Catalyst Cost : Pd-based catalysts increase production costs.

  • Byproducts : Requires rigorous purification to remove Pd residues.

Comparative Analysis of Synthetic Routes

Data Table 2: Method Comparison

MethodStepsYield (%)CostScalability
Multi-Component170–85LowHigh
Cyclocondensation-Coupling2~65ModerateModerate
Post-Functionalization260–75HighLow

Key Findings :

  • Multi-component reactions are most efficient but require optimization of furan-compatible amines.

  • Post-functionalization offers precision but suffers from higher costs.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate has been investigated for its antimicrobial properties. Studies have shown that derivatives of pyrazole compounds exhibit significant antibacterial and antifungal activities. For instance, a series of pyrazole derivatives were tested against various pathogens, demonstrating promising results in inhibiting bacterial growth and fungal infections .

Anti-inflammatory Properties
Research indicates that pyrazole derivatives, including this compound, possess anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .

Anticancer Potential
The compound has also been evaluated for its anticancer properties. Specific pyrazole derivatives have been reported to induce apoptosis in cancer cells, particularly lung cancer cell lines (A549). The mechanism involves the activation of apoptotic pathways, making these compounds candidates for further development as anticancer agents .

Material Science

Synthesis of Functional Materials
this compound can be utilized in the synthesis of functional materials such as polymers and nanocomposites. The incorporation of furan and pyrazole moieties enhances the thermal stability and mechanical properties of these materials, making them suitable for various industrial applications .

Photovoltaic Applications
Research has explored the use of pyrazole-based compounds in organic photovoltaic devices due to their favorable electronic properties. The incorporation of this compound into organic solar cells has shown improvements in efficiency and stability, highlighting its potential in renewable energy technologies .

Table 1: Biological Activities of this compound Derivatives

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialE. coliInhibition observed
AntifungalCandida albicansSignificant reduction
Anti-inflammatoryRAW 264.7 cellsCytokine inhibition
AnticancerA549 lung cancer cellsInduced apoptosis

Table 2: Material Properties of Pyrazole-Based Polymers

PropertyValueApplication Area
Thermal StabilityUp to 300°CIndustrial materials
Mechanical StrengthHighStructural applications
Photovoltaic EfficiencyEnhancedRenewable energy

Case Studies

Case Study 1: Antimicrobial Evaluation
A study conducted on a series of pyrazole derivatives including this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the furan ring enhanced the overall efficacy of the compounds against resistant strains .

Case Study 2: Development of Organic Solar Cells
In a recent investigation, researchers incorporated this compound into an organic photovoltaic framework. The device exhibited improved power conversion efficiency due to enhanced charge mobility facilitated by the compound's unique electronic structure .

Mechanism of Action

The mechanism of action of Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, its potential anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, thereby reducing the synthesis of pro-inflammatory mediators. The compound’s anticancer properties could be linked to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Physicochemical and Functional Comparisons

Compound Name Key Features Molecular Weight Melting Point (°C) Solubility Notable Interactions
Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate Furan oxygen (H-bond acceptor), methyl group (steric protection) 220.22 63–64 Organic solvents π-π stacking, weak H-bonds
Ethyl 5-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-3-carboxylate Fluorine atoms (electron-withdrawing), enhanced stability - - - C-F dipole interactions
Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate Methoxy group (electron-donating), no H-bond acceptor 184.19 - - Enhanced nucleophilicity
Ethyl 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylate Positional isomer, altered dipole moment - - - Varied crystal packing

Biological Activity

Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate (CAS No. 104296-35-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique combination of a furan ring and a pyrazole ring, contributing to its potential therapeutic applications. The molecular formula is C11H12N2O3C_{11}H_{12}N_{2}O_{3}, with a molecular weight of approximately 220.22 g/mol .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial and fungal strains, showing promising results in inhibiting growth. For instance, studies have reported minimum inhibitory concentrations (MICs) that suggest effective antimicrobial properties, although specific values may vary based on the strain tested.

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory effects, particularly through the inhibition of cyclooxygenase (COX) enzymes. In vitro studies have demonstrated that it can reduce the synthesis of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases. For example, one study highlighted its potential COX-2 inhibitory activity with an IC50 value lower than that of standard anti-inflammatory drugs like celecoxib .

Anticancer Potential

This compound has shown potential as an anticancer agent. It was evaluated against several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The compound induced apoptosis in these cells, with IC50 values indicating significant cytotoxicity. For instance, one study reported an IC50 value of approximately 26 µM against the A549 cell line .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Inhibition of COX Enzymes : By inhibiting COX enzymes, the compound reduces the production of inflammatory mediators such as prostaglandins.
  • Induction of Apoptosis : The compound activates signaling pathways leading to programmed cell death in cancer cells, which is crucial for its anticancer effects .

Comparative Studies

To understand the efficacy of this compound relative to similar compounds, the following table summarizes key findings:

Compound NameActivity TypeIC50 Value (µM)Reference
This compoundAnticancer (A549)26
CelecoxibAnti-inflammatory10
Methyl 5-(furan-2-yl)-1H-pyrazole-3-carboxylateAnticancer (MCF7)12.50

Case Studies

Several studies have documented the biological activity of this compound:

  • Study on Anticancer Activity : In a study involving various cancer cell lines, the compound exhibited significant cytotoxicity with varying IC50 values across different cell types, indicating its potential as a broad-spectrum anticancer agent .
  • Evaluation in Inflammatory Models : Another research focused on inflammatory models demonstrated that this compound effectively reduced edema in animal models, showcasing its therapeutic potential in treating inflammatory conditions .

Q & A

What are the standard synthetic routes for Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate?

Basic Research Focus
The compound is typically synthesized via cyclocondensation reactions. A common method involves reacting ethyl chloroacetate with furan-2-yl-substituted precursors in ethanolic sodium acetate under reflux (15–20 hours). For example, analogous pyrazole derivatives are synthesized by reacting hydrazine derivatives with β-keto esters, followed by alkylation at the pyrazole nitrogen . Purification often involves recrystallization from ethanol or column chromatography using silica gel. Yield optimization requires careful control of stoichiometry, temperature, and reaction time.

Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Basic Research Focus
Key characterization techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and purity.
  • X-ray Crystallography : Single-crystal diffraction (using SHELX programs) resolves molecular geometry and packing. For example, Hirshfeld surface analysis quantifies intermolecular interactions, while DFT calculations validate electronic properties .
  • Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.

What safety protocols should be followed when handling this compound?

Basic Research Focus
While classified as non-hazardous, standard precautions include:

  • PPE : Gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Storage : In airtight containers at 0–8°C, away from ignition sources.
  • Spill Management : Absorb spills with inert material (e.g., silica gel) and dispose via licensed waste services .

How can crystallographic refinement challenges be addressed for this compound?

Advanced Research Focus
Crystallographic refinement using SHELXL requires careful handling of:

  • Disorder : Apply restraints or split models for disordered furan/pyrazole moieties.
  • Twinned Data : Use the TWIN/BASF commands in SHELXL for intensity correction.
  • Validation Tools : Check for geometric outliers (e.g., bond lengths, angles) with PLATON or CCDC Mercury .

How should conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved?

Advanced Research Focus
Contradictions between NMR (solution state) and X-ray (solid state) data arise from conformational flexibility or crystal packing effects. Strategies include:

  • Variable-Temperature NMR : To detect dynamic processes (e.g., ring puckering).
  • DFT Simulations : Compare computed NMR chemical shifts with experimental data.
  • Polymorph Screening : Identify if multiple crystal forms exist .

What mechanistic insights guide the optimization of its synthesis?

Advanced Research Focus
Mechanistic studies using isotopic labeling (e.g., 15^{15}N) or in situ IR spectroscopy can clarify reaction pathways. For example, the formation of the pyrazole core likely proceeds via a Knorr-type mechanism, where hydrazine attacks a β-keto ester intermediate. Rate-limiting steps (e.g., cyclization) can be optimized using microwave-assisted synthesis to reduce reaction times .

How do hydrogen-bonding patterns influence its solid-state properties?

Advanced Research Focus
Graph set analysis (as per Etter’s rules) identifies recurring hydrogen-bond motifs. For example, C–H···O interactions between the furan oxygen and pyrazole methyl group may stabilize specific packing arrangements. Hirshfeld surface analysis quantifies these interactions, while thermal analysis (DSC/TGA) links packing efficiency to melting points .

How can structure-activity relationships (SAR) be explored for this compound?

Advanced Research Focus
SAR studies involve:

  • Substituent Variation : Synthesize analogs with modified furan or pyrazole substituents (e.g., halogenation, alkylation).
  • Biological Assays : Test antimicrobial or enzyme-inhibitory activity (e.g., against COX-2 or kinases).
  • Computational Modeling : Docking studies (AutoDock) predict binding affinities to target proteins .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate
Reactant of Route 2
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Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.